1H-Indole-3-ethanol, 5-chloro-2-phenyl-

Description

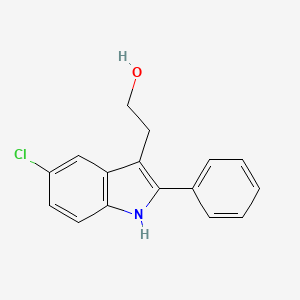

1H-Indole-3-ethanol, 5-chloro-2-phenyl- is a substituted indole derivative characterized by a chloro group at position 5, a phenyl group at position 2, and an ethanol moiety at position 3 of the indole ring. This compound belongs to a class of bioactive molecules where substituent positioning and functional groups critically influence physicochemical properties and biological activity.

Properties

CAS No. |

872674-51-6 |

|---|---|

Molecular Formula |

C16H14ClNO |

Molecular Weight |

271.74 g/mol |

IUPAC Name |

2-(5-chloro-2-phenyl-1H-indol-3-yl)ethanol |

InChI |

InChI=1S/C16H14ClNO/c17-12-6-7-15-14(10-12)13(8-9-19)16(18-15)11-4-2-1-3-5-11/h1-7,10,18-19H,8-9H2 |

InChI Key |

HZZGCIJHZJODAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Reactivity and Properties

- Chloro vs. Methoxy Groups : The electron-withdrawing chloro group at position 5 (in the target compound) enhances electrophilic substitution resistance compared to electron-donating methoxy groups in analogues like 1H-Indole-3-ethanamine, 5-methoxy- . This difference impacts solubility and interaction with biological targets.

- Positional Isomerism: Moving the ethanol group from position 3 (target compound) to position 1 (as in 1H-Indole-1-ethanol, 5-methyl-2,3-diphenyl-) alters hydrogen-bonding capacity and molecular polarity, affecting crystallization behavior .

Non-Indole Analogues: Chloro-Substituted Aromatic Ketones

Table 2: Hydroxyacetophenone Derivatives (Non-Indole Comparisons)

- For example, the presence of a hydroxymethyl group ([5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) increases hydrophilicity compared to purely aromatic substituents .

Methodological Approaches for Structural Comparison

- Graph-Based Algorithms : Advanced cheminformatics tools compare indole derivatives by treating molecules as graphs, evaluating ring puckering, substituent positions, and functional group interactions .

- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analyses correlate structural features (e.g., Cl substitution at position 5) with properties like LogP and bioactivity, though accuracy decreases with structural diversity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-chloro-2-phenyl-1H-indole-3-ethanol, and what critical parameters influence yield and purity?

- Methodological Answer : A typical synthesis involves cyclization of chlorophenylhydrazine derivatives with β-keto esters or acetoacetate analogs under acidic reflux conditions. For example, ethyl acetoacetate reacts with chlorophenylhydrazine hydrochloride in glacial acetic acid, followed by reflux for 2 hours to form the indole core. Critical parameters include solvent choice (e.g., acetic acid for cyclization), reaction temperature (reflux conditions), and purification methods (recrystallization in ethanol or methylene chloride) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of 5-chloro-2-phenyl-1H-indole-3-ethanol?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry, as demonstrated in studies of related indole derivatives . Complementary techniques include H/C NMR for confirming substituent positions and FT-IR for identifying functional groups (e.g., ethanol -OH stretch at ~3200 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, though chlorine isotopes (Cl/Cl) require careful interpretation .

Q. What are the optimal recrystallization solvents and conditions for purifying 5-chloro-2-phenyl-1H-indole-3-ethanol to achieve high crystallinity?

- Methodological Answer : Ethanol and methylene chloride are effective for recrystallization due to their polarity gradients. For example, cooling a hot ethanol solution to 4°C yields crystalline solids with >95% purity. Silica gel column chromatography (ethyl acetate/petroleum ether, 1:20) is recommended for initial purification .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed for 5-chloro-2-phenyl-1H-indole-3-ethanol derivatives across different studies?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial or enzyme inhibition assays) often arise from variations in assay conditions (pH, temperature) or substituent stereochemistry. Systematic structure-activity relationship (SAR) studies, paired with kinetic assays (e.g., IC determination), can isolate key pharmacophores. Cross-validation using orthogonal assays (e.g., fluorescence quenching vs. calorimetry) is critical .

Q. What computational strategies are recommended to predict the reactivity and interaction mechanisms of 5-chloro-2-phenyl-1H-indole-3-ethanol with biological targets?

- Methodological Answer : Molecular docking (e.g., MOE or AutoDock) optimizes binding pose predictions by accounting for chlorine’s electronegativity and phenyl ring π-π stacking. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) evaluate electronic effects, such as the chloro substituent’s impact on indole ring electrophilicity. Molecular dynamics simulations (50 ns trajectories) validate stability in solvent environments .

Q. How does the electronic effect of the 5-chloro substituent influence the indole ring’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chloro group at position 5 deactivates the indole ring, directing electrophiles to the 4- or 6-positions. Hammett substituent constants () quantify this effect. Experimental validation via nitration or bromination reactions shows preferential substitution at the 4-position, confirmed by H NMR coupling patterns .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for halogenated indole derivatives, and how can isotopic abundance of chlorine affect spectral analysis?

- Methodological Answer : Chlorine’s natural isotopic abundance (Cl: 75.8%, Cl: 24.2%) produces split peaks (M+2 signal at ~1/3 intensity of M+), complicating molecular ion identification. High-resolution instruments (Q-TOF) distinguish isotopic clusters, while MS/MS fragmentation pathways (e.g., loss of HCl or ethanol moieties) confirm structural motifs .

Safety and Handling

Q. What safety considerations and handling protocols are essential when working with 5-chloro-2-phenyl-1H-indole-3-ethanol in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.